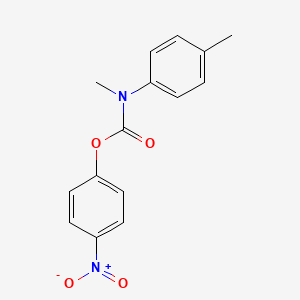
Heptyl 4-acetamidobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptyl 4-acetamidobenzoate is an organic compound derived from 4-acetamidobenzoic acid It consists of a heptyl ester linked to the 4-acetamidobenzoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Heptyl 4-acetamidobenzoate typically involves the esterification of 4-acetamidobenzoic acid with heptanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to achieve maximum conversion rates while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: Heptyl 4-acetamidobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, resulting in the formation of 4-acetamidobenzoic acid and heptanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The acetamido group can undergo nucleophilic substitution reactions, where the amide bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products Formed:
Hydrolysis: 4-acetamidobenzoic acid and heptanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Heptyl 4-acetamidobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Heptyl 4-acetamidobenzoate involves its interaction with biological targets through its ester and acetamido functional groups. The compound can undergo hydrolysis in biological systems, releasing 4-acetamidobenzoic acid, which may interact with specific enzymes or receptors. The molecular pathways involved include ester hydrolysis and subsequent interactions with cellular components.
Comparación Con Compuestos Similares
Heptyl 4-acetamidobenzoate can be compared with other similar compounds such as:
4-acetamidobenzoic acid: The parent compound, which lacks the heptyl ester group.
Heptyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of an acetamido group.
Heptyl benzoate: Lacks the acetamido group, making it less bioactive.
Uniqueness: this compound is unique due to its combination of the heptyl ester and acetamido functional groups, which confer specific chemical and biological properties not found in its analogs.
Propiedades
Fórmula molecular |
C16H23NO3 |
|---|---|
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
heptyl 4-acetamidobenzoate |
InChI |
InChI=1S/C16H23NO3/c1-3-4-5-6-7-12-20-16(19)14-8-10-15(11-9-14)17-13(2)18/h8-11H,3-7,12H2,1-2H3,(H,17,18) |
Clave InChI |
UTPVLUBTIQRWEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,6-dimethylphenoxy)acetyl]-N,N-diphenylhydrazinecarboxamide](/img/structure/B12485851.png)
![5-(2,4-dichlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12485860.png)
![5-Nitro-6-[2-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B12485867.png)
![N-[8,8-dimethyl-5-(morpholin-4-yl)-2-(phenylcarbonyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-1-yl]furan-2-carboxamide](/img/structure/B12485873.png)

![Methyl 5-{[(3-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485886.png)
![4-(5-bromo-2-hydroxyphenyl)-3-hydroxy-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12485889.png)
![4-[4-(dimethylamino)phenyl]-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12485894.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]alaninamide](/img/structure/B12485910.png)
![4-[morpholin-4-yl(2,2,3,3-tetrafluoropropoxy)phosphoryl]morpholine](/img/structure/B12485913.png)

![ethyl 2-{[(1-methyl-1H-imidazol-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12485932.png)

